ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Diastereoselective synthesis Intramolecular aziridination Fused heterocycle library

Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS 107752-85-2, molecular formula C₁₈H₁₉NO₄, molecular weight 313.35 g/mol) is a heterocyclic building block belonging to the 2-amino-4H-chromene-3-carboxylate class, distinguished by a fused cyclohexenone ring, a C4-phenyl substituent, and an ethyl ester at the 3-position. Predicted physicochemical properties include a density of 1.27±0.1 g/cm³, boiling point of 519.0±50.0 °C, and a pKa of 3.53±0.40.

Molecular Formula C18H19NO4
Molecular Weight 313.353
CAS No. 107752-85-2
Cat. No. B2491985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
CAS107752-85-2
Molecular FormulaC18H19NO4
Molecular Weight313.353
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CCC2)N
InChIInChI=1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3
InChIKeyQXZCEKVRMZMOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS 107752-85-2): Core Physicochemical and Procurement Identity


Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS 107752-85-2, molecular formula C₁₈H₁₉NO₄, molecular weight 313.35 g/mol) is a heterocyclic building block belonging to the 2-amino-4H-chromene-3-carboxylate class, distinguished by a fused cyclohexenone ring, a C4-phenyl substituent, and an ethyl ester at the 3-position. Predicted physicochemical properties include a density of 1.27±0.1 g/cm³, boiling point of 519.0±50.0 °C, and a pKa of 3.53±0.40 . The experimentally reported melting point is 180 °C (solvent: ethanol) . Its procurement-grade identity is defined by this specific ester and the 5-oxo-tetrahydro substitution pattern, which critically determines its reactivity in downstream diastereoselective transformations.

Why In-Class 2-Amino-4H-chromene-3-carbonitriles Cannot Substitute for Ethyl 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in Aziridination-Based Library Synthesis


Within the 2-amino-4H-chromene family, the 3-carbonitrile analogs (e.g., 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, CAS 107752-89-6) are often treated as interchangeable precursors for fused heterocycle synthesis. However, this assumption fails when the downstream chemistry relies on the electronic character of the 3-substituent to steer reaction selectivity and scaffold outcome. In the intramolecular aziridination protocol reported by Mukherjee and Das (2016), the ethoxycarbonyl group of the target compound enables formation of 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates in good yield, while the stronger electron-withdrawing nitrile group in the carbonitrile comparator directs the reaction toward a different product manifold (pyranooxazolone and pyrrole derivatives) under altered conditions [1]. Generic substitution with the carbonitrile analog would therefore deliver the wrong scaffold and undermine library diversity objectives.

Quantitative Differentiation Evidence for Ethyl 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS 107752-85-2)


Diastereoselective Intramolecular Aziridination: Yield Comparison Between Ethyl Ester and Cyano Derivatives

Under the optimized protocol (PhIO, carboxylic acid, Et₃N, DCM, r.t.), ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate serves as the substrate for the synthesis of ethyl 1-(carbethoxy)-2-oxa-7-azabicyclo[4.1.0]hept-3-ene-6-carboxylate derivatives. Compound 4a, derived directly from the target compound using acetic acid as the carboxylic acid partner, was isolated in 88% yield within 30 minutes [1]. [1] reports that analogous 2-amino-4H-chromene-3-carbonitrile substrates deliver the corresponding aziridine products in generally higher yields (data for nitrile series in Table 2), but the ethyl ester substrates are essential for accessing the ester-functionalized bicyclic scaffolds that are subsequently transformed into pyranooxazolone and pyrrole derivatives; the carbonitrile analogs cannot be directly converted to these downstream products under the same conditions [1].

Diastereoselective synthesis Intramolecular aziridination Fused heterocycle library

Downstream Skeletal Transformation to Pyranooxazolone: Exclusive Reactivity of the Ethoxycarbonyl Intermediate

The 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylate intermediate derived from the target compound (compound 4a) was subjected to TBAF-mediated skeletal transformation in dioxane at 60 °C. The reaction furnished pyranooxazolone 5e in 50% isolated yield within 30 minutes [1]. Critically, this transformation is not feasible from the corresponding carbonitrile-derived aziridine intermediate; the cyano-substituted bicyclic compounds undergo a different p-TsOH-catalyzed rearrangement in methanol to yield pyrrole derivatives rather than pyranooxazolones [1]. Thus, the ethoxycarbonyl group serves as an essential handle for accessing the pyranooxazolone scaffold.

Skeletal transformation Pyranooxazolone synthesis TBAF-mediated cyclization

Chemoselectivity in Intramolecular Aziridination: Enamine vs. Alternative Double Bonds

The Mukherjee–Das protocol relies on the chemoselective oxidation of the enamine fragment within the 2-amino-4H-pyran substrate by iodosylbenzene. For ethyl 2-amino-4H-chromene-3-carboxylate substrates, the reaction proceeds without detectable oxidation of the alternative double bond of the pyran ring or other functional groups, producing the aziridine as the sole product (no side products observed after reaction completion) [1]. This clean reactivity profile is attributed to the electronic influence of the ethoxycarbonyl substituent, which stabilizes the enamine tautomer and directs the oxidant exclusively to the desired site.

Chemoselectivity Iodosylbenzene oxidation Enamine reactivity

Validated Application Scenarios for Ethyl 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate Based on Quantitative Evidence


Synthesis of Pyranooxazolone-Focused Compound Libraries for Medicinal Chemistry Screening

The target compound is the only validated entry point for constructing pyranooxazolone scaffolds via the Mukherjee–Das TBAF-mediated skeletal transformation from intermediate 4a (50% yield to 5e) [1]. Carbonitrile analogs cannot be used for this transformation; they instead produce pyrrole derivatives. Medicinal chemistry groups requiring pyranooxazolone-containing libraries must therefore procure the ethyl ester, not the carbonitrile [1].

Diastereoselective Synthesis of 2-Oxa-7-azabicyclo[4.1.0]hept-3-ene Scaffolds for Structure–Activity Relationship (SAR) Studies

The compound delivers 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates in 80–90% yield (e.g., 4a: 88%) under mild, metal-free conditions with complete chemoselectivity [1]. The broad carboxylic acid scope allows systematic variation of the angular substituent, making it a versatile starting material for SAR exploration of NH-aziridine-fused scaffolds.

Intermediates for Pyrrole Derivative Synthesis via Alternative Rearrangement Pathways

Although the primary differentiation of the target compound is its pyranooxazolone-forming capability, the aziridine intermediate 4a can also be converted into functionalized pyrrole derivatives when subjected to p-TsOH in refluxing methanol or ethanol, providing a second diversification axis from a single starting material [1]. This dual-pathway capability adds procurement value relative to simpler analogs that lack the ester handle.

High-Purity Building Block for Automated Parallel Synthesis Workflows

Because the intramolecular aziridination proceeds without detectable side-product formation, the crude reaction mixture requires no chromatographic purification for many substrates [1]. This property is particularly valuable in automated parallel synthesis where off-line purification steps are throughput-limiting. Procurement of the target compound supports streamlined library production pipelines.

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